molecular formula C25H26O6 B600485 2'-Hydroxylupalbigenin CAS No. 90686-13-8

2'-Hydroxylupalbigenin

Cat. No.: B600485
CAS No.: 90686-13-8
M. Wt: 422.47
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone is a prenylated isoflavone, a type of naturally occurring flavonoid. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is commonly found in various plants, particularly in the leaves of Cudrania tricuspidata.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone typically involves the prenylation of isoflavone precursors. The reaction conditions often include the use of prenyl bromide or prenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cudrania tricuspidata, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions involving prenylation of isoflavone derivatives under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules.

    Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.

Mechanism of Action

The mechanism of action of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone involves multiple molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53 and the generation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    5,7,3’,4’-Tetrahydroxy-6,8-diprenylisoflavone: Another prenylated isoflavone with similar biological activities.

    6,8-Diprenylorobol: Known for its anti-inflammatory and anticancer properties.

    5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone: A related compound with distinct chemical properties.

Uniqueness

5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone is unique due to its specific prenylation pattern, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

90686-13-8

Molecular Formula

C25H26O6

Molecular Weight

422.47

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3

SMILES

CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C

Synonyms

6,3′-Diprenyl-2′-hydroxygenistein;  3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one;  Angustone A

Origin of Product

United States

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